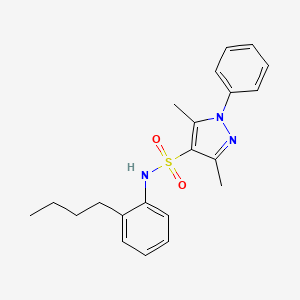![molecular formula C18H18N4O5S2 B4697197 N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide](/img/structure/B4697197.png)
N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a nitrophenyl group, and a sulfonylamino linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Attachment of Butanamide Chain: The butanamide chain is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a butanoyl chloride in the presence of a base.
Introduction of Sulfonylamino Group: The sulfonylamino group is added through a sulfonylation reaction, where the intermediate product reacts with a sulfonyl chloride derivative of the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole or nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features but different applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable chemical properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. Unlike common plasticizers, this compound’s structure allows for more specialized uses in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-21(29(26,27)14-10-8-13(9-11-14)22(24)25)12-4-7-17(23)20-18-19-15-5-2-3-6-16(15)28-18/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUESFOZYDWZXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=NC2=CC=CC=C2S1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4697142.png)
![3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4697150.png)
![N-allyl-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4697161.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B4697174.png)
![5-isobutyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4697182.png)

![N~1~-(2,3-DIMETHYLPHENYL)-4-[(4-NITROPHENOXY)METHYL]BENZAMIDE](/img/structure/B4697199.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697211.png)
![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4697222.png)

